Diastereoselectivity of 2,2-Dimethyloxazolidines in Ene Reactions
Chiral 2,2-dimethyloxazolidine amides of tiglic acid, which share the core scaffold of the target compound, exhibit superior diastereoselectivity in ene reactions with triazolinediones (TAD) compared to the corresponding Evans' oxazolidinone auxiliaries [1]. This demonstrates the scaffold's potential for higher stereocontrol.
| Evidence Dimension | Diastereoselectivity in asymmetric ene reaction with TAD |
|---|---|
| Target Compound Data | Single ene adduct observed |
| Comparator Or Baseline | Evans' chiral oxazolidinone derivatives |
| Quantified Difference | High (single adduct) vs. very low diastereoselectivity |
| Conditions | Ene reaction of chiral tiglic acid derivatives with triazolinediones (TAD) |
Why This Matters
This class-level evidence indicates that the 2,2-dimethyloxazolidine scaffold can provide superior stereochemical control, a critical factor for users requiring high enantiomeric purity in downstream products.
- [1] Adam, W., Pastor, A., & Peters, K. (1998). Dramatic Diastereoselectivity Differences in the Asymmetric Ene Reactions of Triazolinediones and Singlet Oxygen with Chiral 2,2-Dimethyloxazolidine Derivatives of Tiglic Acid. European Journal of Organic Chemistry, 1998(3), 501-507. View Source
